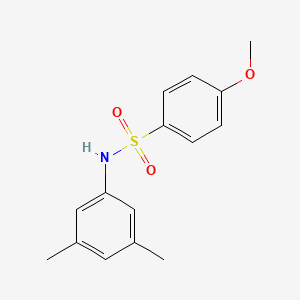

![molecular formula C20H21N7O B5542610 2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar imidazo[1,2-a]pyridine derivatives involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. A notable method for synthesizing these compounds starts with the preparation of imidazo[1,2-a]pyridine derivatives through a reaction sequence that includes bromination, condensation, and coupling reactions to introduce various substituents into the imidazo[1,2-a]pyridine core (Mohamed A. Ismail et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be elucidated through spectroscopic techniques such as FT-IR, NMR (1H NMR, 13C NMR), and mass spectrometry, complemented by single crystal X-ray diffraction. This combination of techniques provides a comprehensive understanding of the compound's molecular geometry, functional groups, and electronic structure (Yu-Mei Qin et al., 2019).

Chemical Reactions and Properties

The chemical behavior of imidazo[1,2-a]pyridine derivatives under different conditions reveals a range of reactions, including hydroamination and aminooxygenation. These reactions are pivotal in modifying the compound's structure to introduce new functional groups or to alter its physical and chemical properties for specific applications (Darapaneni Chandra Mohan et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and crystallography (Yu-Mei Qin et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, of imidazo[1,2-a]pyridine derivatives are influenced by their structural features. These properties are essential for predicting the compound's behavior in chemical reactions and its interactions with biological molecules. Studies on similar compounds have shown a variety of activities based on their chemical makeup, demonstrating the importance of detailed chemical property analysis (Mohamed A. Ismail et al., 2004).

科学的研究の応用

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) detailed the synthesis of a novel series of pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the structural activity relationship (SAR) of these compounds, emphasizing their cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Yıldırım et al. (2005) focused on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, leading to the formation of 3H-imidazo[4,5-b]pyridine derivatives. Their work provides insights into the theoretical and experimental aspects of synthesizing these compounds, contributing to the broader understanding of their chemical properties and potential applications (Yıldırım et al., 2005).

Antibacterial and Antifungal Properties

Rahmouni et al. (2014) synthesized pyrazolopyrimidine derivatives and evaluated their antibacterial activity. The synthesized compounds showed significant antibacterial properties, indicating their potential as therapeutic agents against bacterial infections (Rahmouni et al., 2014).

Zaki et al. (2015) reported on the synthesis of novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines. Their research expands on the chemical versatility of these compounds and explores their potential applications in medicinal chemistry, including their antifungal properties (Zaki et al., 2015).

Cellular Permeability Studies

Liu and Kodadek (2009) investigated the relative cellular permeability of DNA-binding pyrrole-imidazole polyamides, a class of chemicals structurally related to imidazo[4,5-b]pyridines. Their findings contribute to understanding the transport mechanisms of these compounds into cells, which is crucial for their therapeutic applications (Liu & Kodadek, 2009).

Antiprotozoal Agents

Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, evaluating their antiprotozoal activities. Their research demonstrates the compounds' effectiveness against protozoal infections, offering a foundation for developing new antiprotozoal therapies (Ismail et al., 2004).

将来の方向性

特性

IUPAC Name |

2-amino-3-ethyl-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]imidazo[4,5-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c1-3-26-18-17(24-20(26)21)9-15(11-22-18)19(28)25(2)12-14-10-23-27(13-14)16-7-5-4-6-8-16/h4-11,13H,3,12H2,1-2H3,(H2,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDBVODNVPINHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=N2)C(=O)N(C)CC3=CN(N=C3)C4=CC=CC=C4)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)

![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)